![molecular formula C13H23N3 B13596988 {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is an organic compound with the molecular formula C13H23N3 It is a derivative of propanediamine, featuring both aminopropyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine typically involves the reaction of 1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aminopropyl groups facilitate the formation of hydrogen bonds and electrostatic interactions, while the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used for surface modification and functionalization.
Bis(3-aminopropyl)amine: A related compound with two aminopropyl groups, used in polymer synthesis and as a curing agent.
Uniqueness
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is unique due to the presence of both aminopropyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N'-[3-(benzylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H23N3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12,14H2 |
InChI Key |
HFURCNAFWPLZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)


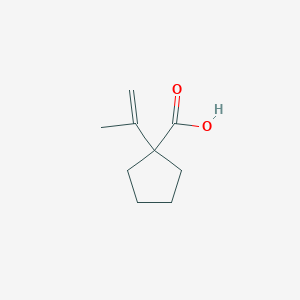
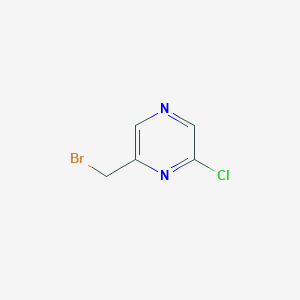
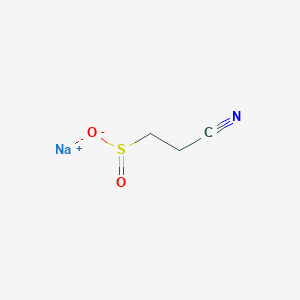
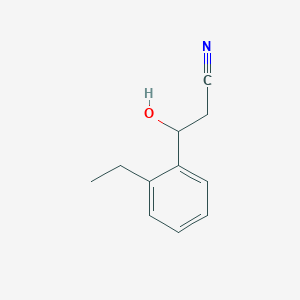
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
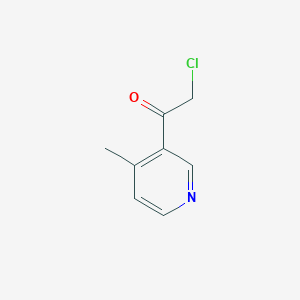
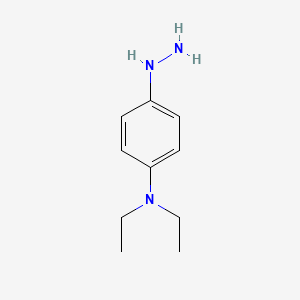
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
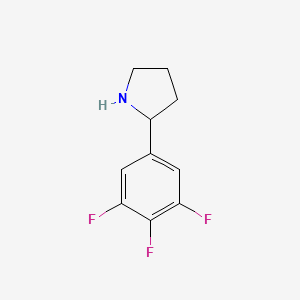
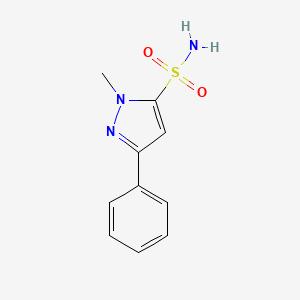
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
